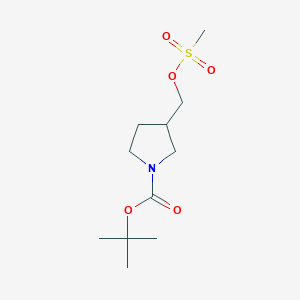
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a solution of tert-butyl 3- [ (tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate in dichloromethane at 0° C. Triethylamine and methanesulfonyl chloride are added and the mixture is stirred overnight at room temperature.Molecular Structure Analysis
The molecular formula of the compound is C10H19NO5S . The average molecular weight is 265.327 Da and the monoisotopic mass is 265.098389 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 392.9±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis
The compound has several notable physical and chemical properties . It has a density of 1.204 g/cm3, a flash point of 198.4 °C, an enthalpy of vaporization of 65.59 kJ/mol, and a boiling point of 404.4 °C at 760 mmHg . The compound also has a vapor pressure of 9.44E-07 mmHg at 25°C .Applications De Recherche Scientifique
CYP2C8- and CYP3A-Mediated C-Demethylation
The compound CP-533,536, featuring a tert-butyl moiety, undergoes metabolic transformations via CYP3A4, CYP3A5, and CYP2C8 enzymes. Notable pathways include oxidation of the tert-butyl group and the identification of unique C-demethylated metabolites. The study provides insights into the possible mechanisms underlying these metabolic transformations, emphasizing the complexity of the tert-butyl group's metabolism (Prakash et al., 2008).
Synthesis and Chemical Transformations
Thermal Addition and Dealkylation
Methyl 1-tert-butylaziridine-2-carboxylate undergoes thermal addition with 1-aryl-3,3,3-trifluoro-1-propynes, leading to isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates. This transformation highlights the tert-butyl group's role in facilitating the synthesis of complex molecular structures (Porta et al., 1994).
Palladium-Catalyzed Coupling Reactions
The tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study illustrates the versatility of the tert-butyl group in coupling reactions and its contribution to synthesizing diverse organic compounds (Wustrow & Wise, 1991).
Crystallographic Studies
Synthesis and Crystal Structure Analysis
The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method. X-ray diffraction studies confirmed its structure, providing insights into the molecular conformation and intermolecular interactions of the tert-butyl group in the compound's architecture (Naveen et al., 2007).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
tert-butyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRHYGNZDGDQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400426 | |
| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
141699-56-1 | |
| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


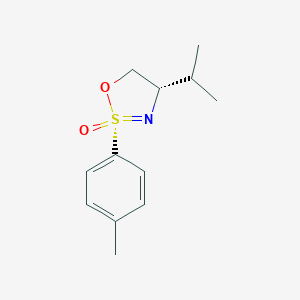
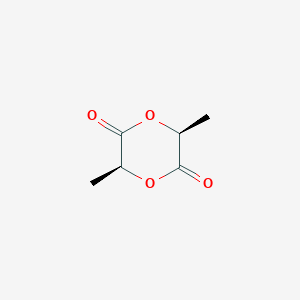

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
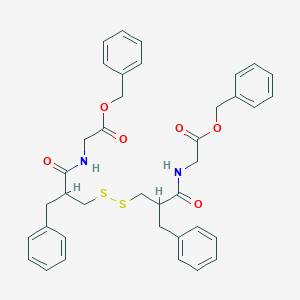
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

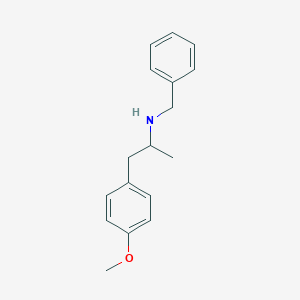
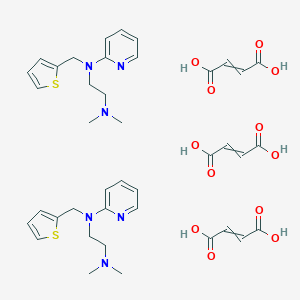
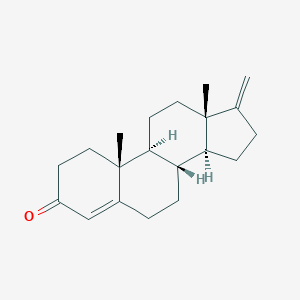
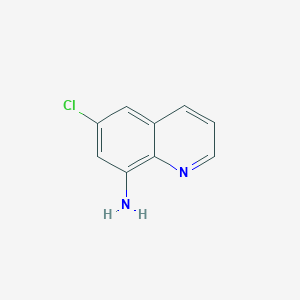
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)